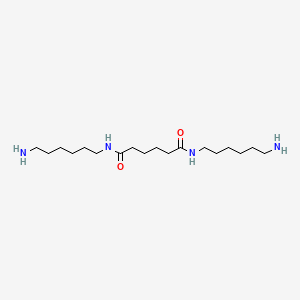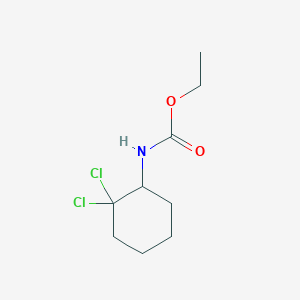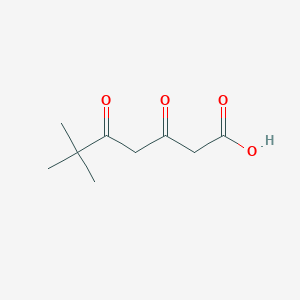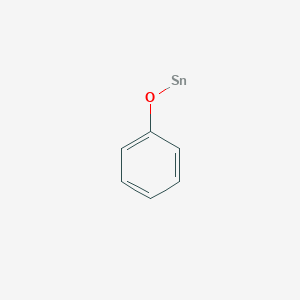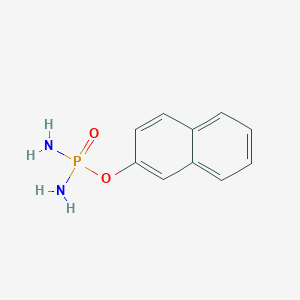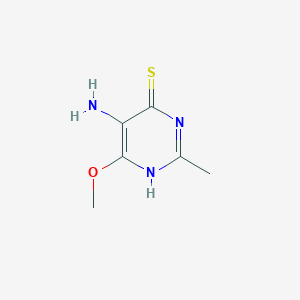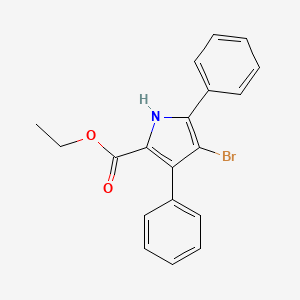
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-YL)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate is an organic compound characterized by its complex structure, which includes an ester functional group and a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate typically involves the esterification of 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: The major product is 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoic acid.
Reduction: The major product is 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds like amides or thioesters.
Applications De Recherche Scientifique
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific pathways in biological systems. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate can be compared with similar compounds such as:
Ethyl 8-(2,2-dimethyl-1,3-dioxan-5-yl)octanoate: Lacks the nonyl group, resulting in different chemical properties and reactivity.
Ethyl 8-(2,2-dimethyl-5-ethyl-1,3-dioxan-5-yl)octanoate: The ethyl group substitution alters the compound’s steric and electronic properties.
Ethyl 8-(2,2-dimethyl-5-methyl-1,3-dioxan-5-yl)octanoate: The methyl group substitution affects the compound’s hydrophobicity and solubility.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
64305-23-3 |
|---|---|
Formule moléculaire |
C25H48O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
ethyl 8-(2,2-dimethyl-5-nonyl-1,3-dioxan-5-yl)octanoate |
InChI |
InChI=1S/C25H48O4/c1-5-7-8-9-10-13-16-19-25(21-28-24(3,4)29-22-25)20-17-14-11-12-15-18-23(26)27-6-2/h5-22H2,1-4H3 |
Clé InChI |
SSRKHEZRGRFEPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(COC(OC1)(C)C)CCCCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



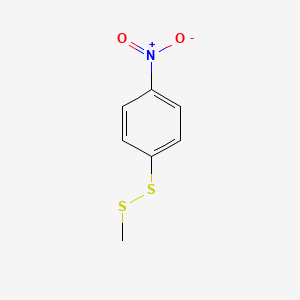
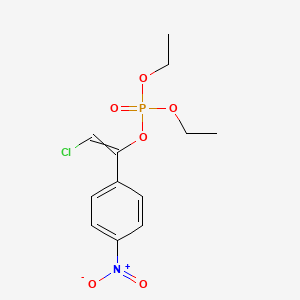
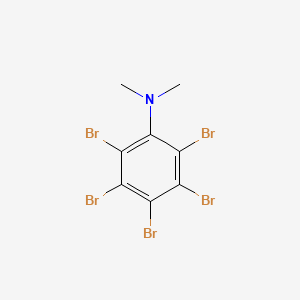
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
